1,2-Distearoyl-sn-glycerol-d5 CAS number and chemical properties
1,2-Distearoyl-sn-glycerol-d5 CAS number and chemical properties
Topic: 1,2-Distearoyl-sn-glycerol-d5 CAS number and chemical properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Precision Internal Standards for Lipidomic Quantification
Executive Summary
1,2-Distearoyl-sn-glycerol-d5 (1,2-DSG-d5) is a deuterated isotopologue of the signaling lipid 1,2-distearoyl-sn-glycerol (1,2-DSG). It serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the absolute quantification of diacylglycerols (DAGs). Unlike its 1,3-isomer, 1,2-DSG is a potent activator of Protein Kinase C (PKC), making its specific quantification vital for understanding signal transduction pathways in metabolic disease and oncology.
This guide addresses the physicochemical properties, critical stability concerns (acyl migration), and validated LC-MS/MS workflows for this compound.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Note on CAS Number: While the non-deuterated parent compound (1,2-Distearoyl-sn-glycerol) is indexed under CAS 10567-21-2 , the specific d5 isotopologue (deuterated on the glycerol backbone) is often a custom synthesis product or listed under the generic deuterated lipid CAS registries. The 1,3-isomer variant (1,3-Distearoyl-sn-glycerol-d5) is indexed under CAS 1246523-69-2 . For regulatory and procurement purposes, 1,2-DSG-d5 is identified by its chemical name and parent CAS with isotopic notation.
| Property | Data |
| Chemical Name | 1,2-Distearoyl-sn-glycero-3-d5 |
| Synonyms | 1,2-Dioctadecanoyl-sn-glycerol-d5; 1,2-Stearin-d5 |
| Parent CAS | 10567-21-2 (Unlabeled) |
| Molecular Formula | C₃₉H₇₁D₅O₅ |
| Molecular Weight | ~630.05 g/mol (vs. 625.02 g/mol for d0) |
| Lipid Class | Diacylglycerol (DAG); Neutral Lipid |
| Solubility | Soluble in Chloroform, Toluene, THF.[1] Limited solubility in Methanol. Insoluble in Water. |
| Physical State | White to off-white powder |
| Purity Standard | >99% (TLC/GC) to minimize 1,3-isomer contamination |
Critical Stability: The Acyl Migration Challenge
Expertise & Experience: The most significant technical challenge in working with 1,2-DSG-d5 is acyl migration . Thermodynamically, the 1,2-isomer is less stable than the 1,3-isomer. In the presence of protic solvents (methanol, water), silica (during chromatography), or heat, the sn-2 acyl chain migrates to the sn-3 position, forming 1,3-DSG-d5.
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Impact: Since 1,3-DAGs do not activate PKC, inadvertent isomerization during sample preparation leads to false-negative biological data.
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Mitigation: Keep samples at -20°C or lower. Avoid leaving the compound in methanol at room temperature. Use boric acid-impregnated TLC plates if purification is required, as borate complexes with the 1,2-diol to prevent migration.
Mechanism of Acyl Migration
The following diagram illustrates the intramolecular rearrangement that researchers must prevent.
Caption: The 1,2-to-1,3 acyl migration pathway. The sn-3 hydroxyl group attacks the sn-2 ester, leading to the stable, biologically inactive 1,3-isomer.
LC-MS/MS Quantification Workflow
To quantify 1,2-DSG accurately, one must separate it from the 1,3-isomer chromatographically or use specific MS/MS transitions. The d5-isotope (typically on the glycerol backbone) ensures that the internal standard co-elutes with the analyte but is mass-resolved.
Experimental Protocol: Lipid Extraction & Analysis
1. Sample Preparation (Modified Bligh-Dyer):
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Spike-In: Add 10 pmol of 1,2-DSG-d5 to the sample before extraction to account for recovery losses.
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Lysis: Homogenize tissue/cells in Methanol/Chloroform (2:1 v/v). Work on ice to retard isomerization.
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Phase Separation: Add Chloroform and Water to achieve a final ratio of 1:1:0.9 (MeOH:CHCl3:H2O). Vortex and centrifuge at 2000 x g.
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Collection: Collect the lower organic phase (Chloroform).
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Drying: Evaporate under a gentle stream of Nitrogen. Do not heat above 30°C. Reconstitute immediately in Chloroform/Methanol (9:1) for injection.[2][3]
2. LC-MS/MS Settings:
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Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100mm).
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Mobile Phase A: Acetonitrile/Water (60:40) + 10mM Ammonium Formate.
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Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.
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Ionization: ESI Positive Mode ([M+NH4]+ adducts are dominant).
MRM Transition Table
The ammonium adduct is the preferred precursor. The fragmentation typically involves the neutral loss of ammonia and a fatty acid, or the formation of the acylium ion.
| Analyte | Precursor Ion (m/z) [M+NH4]+ | Product Ion (m/z) | Type |
| 1,2-DSG (Endogenous) | 643.6 | 267.3 | Stearoyl Cation (C18H35O)+ |
| 1,2-DSG (Endogenous) | 643.6 | 341.3 | [M - FA - NH3]+ (Monoacylglycerol) |
| 1,2-DSG-d5 (Standard) | 648.6 | 267.3 | Stearoyl Cation (Unlabeled Chain) |
| 1,2-DSG-d5 (Standard) | 648.6 | 346.3 | [M - FA - NH3]+ (d5-MAG fragment) |
Note: Monitoring the 346.3 fragment (d5-MAG) is superior for specificity as it retains the labeled glycerol backbone.
Analytical Workflow Diagram
Caption: Validated LC-MS/MS workflow for DAG quantification using 1,2-DSG-d5 as the internal standard.
References
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Avanti Polar Lipids. 1,2-Distearoyl-sn-glycerol (Catalog No. 800815) and Deuterated Standards. Available at: [Link]
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Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews, 30(4), 579–599. Available at: [Link]
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Kodali, D. R., et al. (1990). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Chemistry and Physics of Lipids, 52(3-4), 163-170. (Mechanistic reference for acyl migration). Available at: [Link]
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PubChem. 1,2-Distearoyl-sn-glycerol (Compound Summary). Available at: [Link]
